molecular formula C10H6BrI B6335307 6-Bromo-1-iodonaphthalene CAS No. 1261752-97-9

6-Bromo-1-iodonaphthalene

Cat. No.: B6335307
CAS No.: 1261752-97-9
M. Wt: 332.96 g/mol
InChI Key: BCTQEGIUJORLRI-UHFFFAOYSA-N
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Description

6-Bromo-1-iodonaphthalene is an organic compound with the molecular formula C10H6BrI. It is a derivative of naphthalene, where the hydrogen atoms at positions 6 and 1 are substituted by bromine and iodine, respectively. This compound is of significant interest in organic synthesis and material science due to its unique chemical properties and reactivity .

Safety and Hazards

The safety information for 6-Bromo-1-iodonaphthalene includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Future Directions

While specific future directions for 6-Bromo-1-iodonaphthalene are not mentioned in the sources I found, it’s worth noting that naphthalene derivatives are often used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . This suggests that this compound could have potential applications in these areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-1-iodonaphthalene can be synthesized through various methods. One common approach involves the bromination of 1-iodonaphthalene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow synthesis techniques. These methods enhance the efficiency and safety of the process by integrating the generation and reaction of intermediates in a single step. For example, the Grignard reaction can be employed, where the aryl halide reacts with magnesium in a packed-bed column to form the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-iodonaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki coupling, the product would be a biaryl compound, while in nucleophilic substitution, the product could be an ether or amine derivative .

Scientific Research Applications

6-Bromo-1-iodonaphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-1-iodonaphthalene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s bromine and iodine atoms can participate in halogen bonding, influencing its binding affinity and specificity . In material science, its electronic properties are exploited to enhance the performance of organic electronic devices .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-iodobenzene
  • 2-Bromo-1-iodonaphthalene
  • 4-Bromo-1-iodonaphthalene

Uniqueness

6-Bromo-1-iodonaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct reactivity and properties. Compared to other similar compounds, it offers a balance of steric and electronic effects, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-bromo-1-iodonaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrI/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTQEGIUJORLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)Br)C(=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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